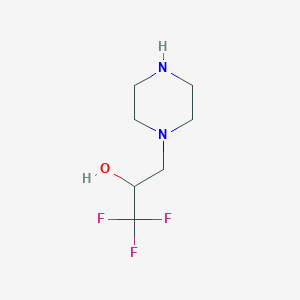

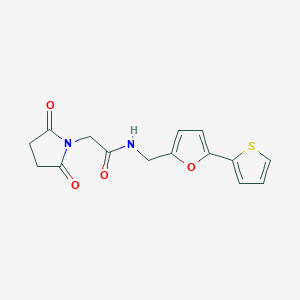

![molecular formula C9H7N3 B2994778 4-[Amino(cyano)methyl]benzonitrile CAS No. 760130-79-8](/img/structure/B2994778.png)

4-[Amino(cyano)methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[Amino(cyano)methyl]benzonitrile, also known as 4-Aminobenzonitrile, is an organic chemical compound with the molecular formula C7H6N2 . It is used as an amino substituted benzonitrile with hypotensive activity and as a radioprotective agent . It is also used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .

Synthesis Analysis

4-Aminobenzonitrile has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side chain . It has also been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .Molecular Structure Analysis

The molecular structure of 4-Aminobenzonitrile consists of a benzene ring with an amino group (-NH2) and a nitrile group (-CN) attached to it . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis

4-Aminobenzonitrile can undergo various chemical reactions. For instance, it can be reduced to primary amines using diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride .Physical And Chemical Properties Analysis

4-Aminobenzonitrile is a solid substance with a melting point of 83-85 °C (lit.) . It is soluble in ethyl acetate, dichloromethane, and chloroform, but insoluble in water .Aplicaciones Científicas De Investigación

1. Derivatization Reagent in Capillary Zone Electrophoretic Analysis 4-Aminobenzonitrile has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . In this application, the compound is used to modify the structures of these sugars, allowing them to be separated and analyzed more effectively.

2. Synthesis of Methacrylic Monomers and Polythiophenes This compound has also been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain . These materials have potential applications in the field of optoelectronics, where they can be used to create devices such as solar cells and light-emitting diodes (LEDs).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that benzonitrile derivatives can react with amines to afford n-substituted benzamides after hydrolysis . This suggests that 4-[Amino(cyano)methyl]benzonitrile may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . This suggests that it may interact with these biochemical pathways.

Result of Action

It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . This suggests that it may have an impact on these molecules at the molecular and cellular level.

Propiedades

IUPAC Name |

4-[amino(cyano)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNCFEYGENCIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

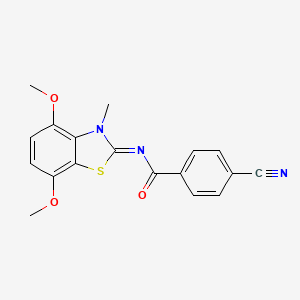

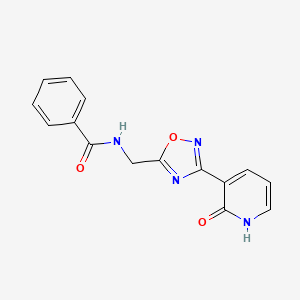

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994695.png)

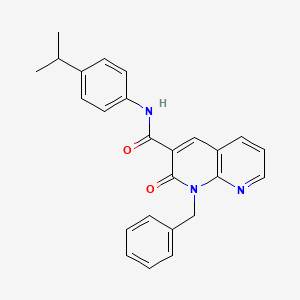

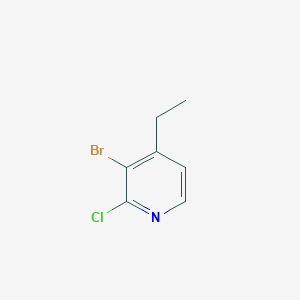

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2994698.png)

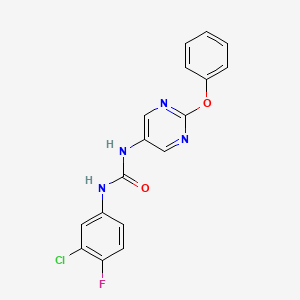

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2994707.png)

![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)

![2-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride](/img/structure/B2994713.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)